
ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C12H8BrFO4, is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a chromene precursor. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as iron(III) bromide for bromination and silver fluoride for fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while hydrolysis can produce the corresponding carboxylic acid .
Scientific Research Applications
Ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand the biological activities of chromene derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context, but it often involves inhibition of key enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate: Similar structure but with an amino group instead of a fluorine atom.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Another halogenated compound with a quinoline core instead of a chromene core
Uniqueness
Ethyl 8-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylate is unique due to the specific combination of bromine and fluorine atoms on the chromene core. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H8BrFO4 |
|---|---|
Molecular Weight |
315.09 g/mol |
IUPAC Name |
ethyl 8-bromo-6-fluoro-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C12H8BrFO4/c1-2-17-12(16)10-5-9(15)7-3-6(14)4-8(13)11(7)18-10/h3-5H,2H2,1H3 |
InChI Key |
NIYBSDSIFPBWGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC(=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid](/img/structure/B11829759.png)
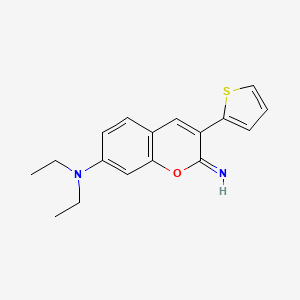
![ethyl 4-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B11829777.png)
![1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one](/img/structure/B11829778.png)


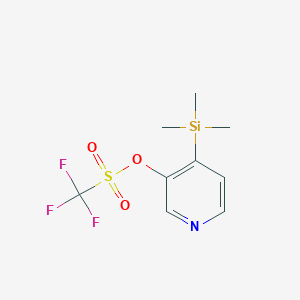
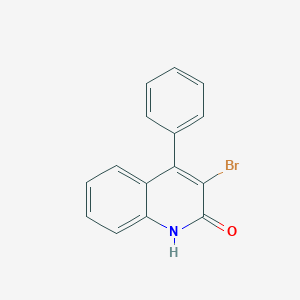
![(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11829811.png)
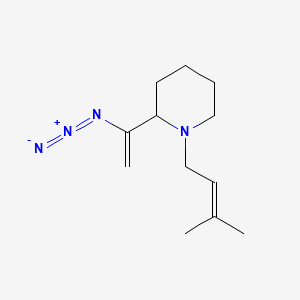
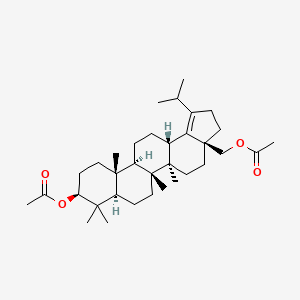
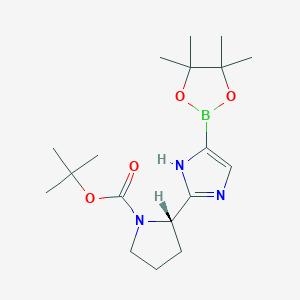

![1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)-](/img/structure/B11829827.png)
